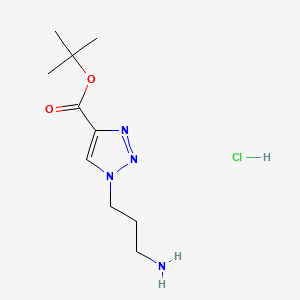
tert-butyl1-(3-aminopropyl)-1H-1,2,3-triazole-4-carboxylatehydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 1-(3-aminopropyl)-1H-1,2,3-triazole-4-carboxylate hydrochloride: is a chemical compound that features a tert-butyl group, an aminopropyl chain, and a triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 1-(3-aminopropyl)-1H-1,2,3-triazole-4-carboxylate hydrochloride typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a between an azide and an alkyne.
Introduction of the Aminopropyl Chain: The aminopropyl chain can be introduced through nucleophilic substitution reactions.
Protection of the Amino Group: The amino group is often protected using tert-butyl carbamate to prevent unwanted side reactions during subsequent steps.
Formation of the Hydrochloride Salt: The final compound is obtained by treating the intermediate with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: Industrial production methods for this compound would likely involve large-scale versions of the synthetic routes mentioned above, with optimizations for yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and automated synthesis equipment.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the aminopropyl chain.
Reduction: Reduction reactions can be used to modify the triazole ring or the aminopropyl chain.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the triazole ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Oxidized derivatives of the aminopropyl chain.
Reduction: Reduced forms of the triazole ring or aminopropyl chain.
Substitution: Substituted triazole derivatives.
Scientific Research Applications
Chemistry:
- Used as a building block in organic synthesis for the preparation of more complex molecules.
- Acts as a ligand in coordination chemistry.
Biology:
- Investigated for its potential as a bioactive compound in drug discovery.
- Used in the synthesis of biologically active molecules.
Medicine:
- Explored for its potential therapeutic applications, particularly in the development of new pharmaceuticals.
Industry:
- Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 1-(3-aminopropyl)-1H-1,2,3-triazole-4-carboxylate hydrochloride involves its interaction with specific molecular targets. The triazole ring can engage in hydrogen bonding and π-π interactions, while the aminopropyl chain can form ionic bonds with biological molecules. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to the compound’s observed effects.
Comparison with Similar Compounds
tert-Butyl (3-aminopropyl)carbamate: Similar structure but lacks the triazole ring.
1-(3-Aminopropyl)-1H-1,2,3-triazole: Similar structure but lacks the tert-butyl group.
Uniqueness:
- The presence of both the tert-butyl group and the triazole ring in tert-butyl 1-(3-aminopropyl)-1H-1,2,3-triazole-4-carboxylate hydrochloride provides unique steric and electronic properties, making it a versatile compound in various applications.
Properties
Molecular Formula |
C10H19ClN4O2 |
|---|---|
Molecular Weight |
262.74 g/mol |
IUPAC Name |
tert-butyl 1-(3-aminopropyl)triazole-4-carboxylate;hydrochloride |
InChI |
InChI=1S/C10H18N4O2.ClH/c1-10(2,3)16-9(15)8-7-14(13-12-8)6-4-5-11;/h7H,4-6,11H2,1-3H3;1H |
InChI Key |
NQBLGYTYFJBXMV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CN(N=N1)CCCN.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















